"synthesis and properties of Nonyl(phenyl)sulfane"
"synthesis and properties of Nonyl(phenyl)sulfane"
An In-depth Technical Guide to the Synthesis and Properties of Nonyl(phenyl)sulfane
Abstract
Nonyl(phenyl)sulfane (CAS No. 56358-04-4) is an alkyl aryl sulfide, a class of organosulfur compounds with growing interest in various chemical fields.[1] This guide provides a comprehensive technical overview intended for researchers and professionals in chemistry and drug development. We will explore the principal synthetic methodology for nonyl(phenyl)sulfane via nucleophilic substitution, detailing a robust experimental protocol and the underlying reaction mechanism. Furthermore, this document consolidates the known and predicted physicochemical properties, including spectroscopic signatures essential for its characterization. Finally, we will discuss the toxicological profile, drawing insights from structurally related alkyl phenate sulfides and highlighting the critical distinction between the purified compound and potential hazardous precursors like nonylphenol.
Introduction and Chemical Identity
Nonyl(phenyl)sulfane, also known as (nonylthio)benzene, belongs to the thioether family. It is characterized by a sulfur atom bridging a phenyl group and a nine-carbon alkyl chain. This structure imparts significant hydrophobicity due to the long alkyl group, while the phenyl sulfide moiety provides a site for further chemical modification.[2] While not a widely commercialized product itself, it serves as a valuable model compound and a potential intermediate in the synthesis of more complex molecules.[1] Its structure is analogous to commercially significant lubricant additives and surfactants, making the study of its properties relevant to industrial applications.[3][4]
Table 1: Chemical Identity of Nonyl(phenyl)sulfane
| Identifier | Value | Source(s) |
| IUPAC Name | (Nonylthio)benzene | - |
| CAS Number | 56358-04-4 | [1] |
| Molecular Formula | C₁₅H₂₄S | [1] |
| Molecular Weight | 236.42 g/mol | - |
| Canonical SMILES | CCCCCCCCCSc1ccccc1 | - |
Synthesis of Nonyl(phenyl)sulfane
The most direct and widely employed method for synthesizing alkyl aryl sulfides like nonyl(phenyl)sulfane is an S_N2 reaction, analogous to the well-established Williamson ether synthesis.[5][6] This pathway involves the generation of a potent sulfur nucleophile, the thiophenolate anion, followed by its reaction with a suitable alkyl electrophile.
Principle Reaction: Nucleophilic Substitution
The synthesis is a two-step process executed in a single pot:
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Deprotonation: Thiophenol (C₆H₅SH) is deprotonated by a suitable base to form the sodium thiophenolate salt (C₆H₅SNa). Thiophenol is significantly more acidic (pKa ≈ 6.6) than its alcohol analog, phenol (pKa ≈ 10), allowing for the use of common bases like sodium hydroxide.[7]
-
Alkylation: The highly nucleophilic thiophenolate anion attacks a primary nonyl halide (e.g., 1-bromononane) via an S_N2 mechanism, displacing the bromide ion and forming the C-S bond of the final product.[6][8] The use of a primary halide is crucial to maximize the yield of the substitution product and minimize competing elimination (E2) reactions.[8]
Reaction Mechanism
The diagram below illustrates the nucleophilic substitution pathway.
Caption: S_N2 synthesis pathway for Nonyl(phenyl)sulfane.
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
1-Bromononane
-
Ethanol (or DMF)
-
Diethyl ether (or Dichloromethane)
-
Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiophenolate Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (1.05 eq.) in ethanol. To this solution, add thiophenol (1.00 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of sodium thiophenolate.
-
Alkylation: Add 1-bromononane (1.00 eq.) to the flask. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine. This removes any unreacted thiophenol and residual base.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude nonyl(phenyl)sulfane by vacuum distillation or flash column chromatography on silica gel to obtain the final product as a clear oil.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and purification.
Physicochemical and Spectroscopic Properties
The physical properties of nonyl(phenyl)sulfane are dominated by its long alkyl chain, making it a viscous, oily liquid with low water solubility and a high affinity for non-polar solvents.[3]
Table 2: Physicochemical Properties of Nonyl(phenyl)sulfane
| Property | Value / Description | Rationale / Source |
| Appearance | Expected to be a colorless to pale yellow viscous liquid. | Analogy to similar compounds.[9] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, acetone). | High lipophilicity from the nonyl chain.[3] |
| Boiling Point | High; requires vacuum distillation for purification. | High molecular weight. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be high (>6.0). | The long alkyl chain significantly increases hydrophobicity.[2][3] |
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the structure and purity of the synthesized product.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: A multiplet in the range of δ 7.1-7.4 ppm corresponding to the five protons of the phenyl group.
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Alpha-Methylene Protons (-S-CH₂-): A triplet at approximately δ 2.9 ppm, deshielded by the adjacent sulfur atom.
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Alkyl Chain Protons: A series of multiplets between δ 1.2-1.6 ppm for the internal methylene groups of the nonyl chain.
-
Terminal Methyl Protons (-CH₃): A triplet around δ 0.9 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals in the δ 125-137 ppm region. The carbon directly attached to sulfur (ipso-carbon) will have a distinct chemical shift.
-
Alkyl Carbons: A series of signals in the aliphatic region (δ 14-35 ppm), with the alpha-carbon (-S-CH₂) appearing around δ 35-40 ppm.
-
-
IR (Infrared) Spectroscopy:
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 236. Key fragmentation patterns would include the loss of the nonyl chain and cleavage at the C-S bonds.
-
Safety and Toxicological Profile
Handling Precautions
The synthesis of nonyl(phenyl)sulfane requires handling hazardous materials.
-
Thiophenol: Is toxic and has an extremely foul odor. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Sodium Hydroxide: Is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Toxicological Insights
-
Low Inherent Toxicity of the Sulfide: Studies on complex APS mixtures, which are used as lubricant additives, have determined them to have a low order of acute and chronic toxicity.[3] Their high molecular weight and lipophilicity are believed to limit oral and dermal absorption.[3]
-
The Hazard of Precursors: A critical consideration in the toxicology of alkylphenol derivatives is the presence of unreacted starting materials.[10] The synthesis of nonyl(phenyl)sulfane starts from precursors related to nonylphenols. Nonylphenols are well-documented environmental pollutants and endocrine disruptors, capable of mimicking estrogen.[11][12] The reproductive toxicity observed in some commercial APS products has been directly attributed to residual unreacted tetrapropenyl phenol (a branched nonylphenol isomer) rather than the alkyl phenate sulfide oligomers themselves.[10]
This distinction is paramount for researchers. It underscores the necessity of rigorous purification to remove any unreacted nonylphenol-related precursors from the final nonyl(phenyl)sulfane product to ensure that its biological properties are not confounded by these highly active contaminants.
Conclusion
Nonyl(phenyl)sulfane is a representative alkyl aryl sulfide that can be synthesized reliably via a nucleophilic substitution reaction between sodium thiophenolate and 1-bromononane. Its identity and purity are best confirmed through a combination of NMR, IR, and mass spectrometry. While the purified sulfide moiety itself is expected to have a low toxicity profile, significant care must be taken during its synthesis and purification to eliminate hazardous and biologically active phenolic precursors. This guide provides the foundational knowledge for researchers to produce, characterize, and safely handle this compound for further investigation and application development.
References
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Tshibangu, C. K., et al. (2020). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Molecules, 25(15), 3433. [Link]
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PubChem. (n.d.). Cyclohexyl phenyl sulfide. National Center for Biotechnology Information. [Link]
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Khan Academy. (n.d.). Preparation of sulfides. [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 26(4), 1099. [Link]
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Wikipedia. (n.d.). Nonylphenol. [Link]
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PubChem. (n.d.). Nonylphenol. National Center for Biotechnology Information. [Link]
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Bian, Q., & Wang, X. (2004). [Toxic effect and mechanism of alkyl-phenol compounds on reproduction and development]. Wei Sheng Yan Jiu, 33(3), 357-60. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. [Link]
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